3-Methyl-2-nitrobenzhydrazide
CAS No.: 1016745-70-2
Cat. No.: VC8036439
Molecular Formula: C8H9N3O3
Molecular Weight: 195.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016745-70-2 |
|---|---|
| Molecular Formula | C8H9N3O3 |
| Molecular Weight | 195.18 g/mol |
| IUPAC Name | 3-methyl-2-nitrobenzohydrazide |
| Standard InChI | InChI=1S/C8H9N3O3/c1-5-3-2-4-6(8(12)10-9)7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) |
| Standard InChI Key | XFYLQQCSHFLPHU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(=O)NN)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)NN)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
The structural identity of 3-methyl-2-nitrobenzhydrazide is defined by its empirical formula , which corresponds to a benzene ring bearing a methyl group (CH), a nitro group (NO), and a hydrazide moiety (-CONHNH) at positions 3, 2, and 1, respectively . The nitro group’s electron-withdrawing nature influences the compound’s reactivity, particularly in electrophilic substitution reactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 152–154°C |
| Molecular Weight | 195.18 g/mol |
| Empirical Formula | |
| MDL Number | MFCD03425694 |
Synthesis Pathways
While no direct synthesis protocol for 3-methyl-2-nitrobenzhydrazide is documented in the provided sources, its preparation can be inferred from analogous hydrazide syntheses. A plausible route involves the following steps:
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Formation of 3-Methyl-2-nitrobenzoic Acid: Nitration of 3-methylbenzoic acid introduces the nitro group at the 2-position. This intermediate is documented in genetic toxicology studies .
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Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl) or phosphorus pentachloride (PCl) yields 3-methyl-2-nitrobenzoyl chloride.
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Hydrazide Formation: Treatment with hydrazine hydrate (NH·HO) facilitates nucleophilic acyl substitution, producing the target hydrazide .
This method aligns with general hydrazide synthesis practices, though reaction conditions (e.g., temperature, solvent) require optimization. A patent describing the synthesis of a related hydrazone derivative, 3-methyl-2-benzothiazolinone hydrazone (MBTH), highlights the use of N-methylaniline, thiocyanates, and bromine in multi-step reactions . While distinct from benzhydrazide synthesis, this underscores the role of nitro and methyl substituents in directing reactivity.
Applications in Scientific Research
3-Methyl-2-nitrobenzhydrazide’s applications are confined to non-medical industrial and research contexts, as explicitly stated in its product documentation . Potential uses include:
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Organic Synthesis: As a building block for heterocyclic compounds, such as triazoles or tetrazoles, via cyclization reactions.
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Coordination Chemistry: Hydrazide ligands often bind metal ions, enabling the development of catalysts or coordination polymers.
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Analytical Chemistry: Nitroaromatic compounds are employed in spectrophotometric assays, though specific applications for this derivative remain unexplored.
Related products listed alongside 3-methyl-2-nitrobenzhydrazide, such as Boc-protected amino acids (e.g., Boc-L-Tyr(tBu)-OH) and Wang resin , suggest its potential utility in peptide synthesis or solid-phase organic chemistry.
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